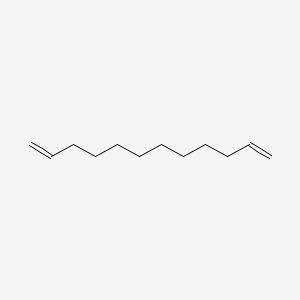

1,11-Dodecadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

dodeca-1,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPLTVKTLDQUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207492 | |

| Record name | 1,11-Dodecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-87-9 | |

| Record name | 1,11-Dodecadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Dodecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,11-Dodecadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,11-dodecadiene, a non-conjugated diene with applications in organic synthesis and polymer chemistry. This document details its physical and spectroscopic properties, reactivity, and key synthetic transformations. Experimental protocols for representative reactions are provided, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (C₁₂H₂₂) is a linear alpha,omega-diene, a class of hydrocarbons featuring two terminal double bonds.[1][2] Its structure, consisting of a ten-carbon aliphatic chain separating the two vinyl groups, dictates its chemical behavior. The non-conjugated nature of the double bonds means they generally react independently of one another, similar to simple terminal alkenes.[3] This guide aims to be a thorough resource for professionals requiring detailed chemical information on this compound.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂ | [1] |

| Molecular Weight | 166.30 g/mol | [1] |

| Boiling Point | 207 - 208.6 °C at 760 mmHg | [5][6] |

| Melting Point | Not available | |

| Density | 0.767 - 0.77 g/mL | [5][6] |

| Refractive Index | 1.4370 - 1.4400 | [5][6] |

| Vapor Pressure | 0.3 ± 0.2 mmHg at 25°C (Predicted) | [5] |

| Flash Point | 69.3 °C | [5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [6] |

| CAS Number | 5876-87-9 | [6] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aliphatic chain. The terminal vinyl protons appear as a complex multiplet in the range of δ 4.9-5.9 ppm. The protons on the carbons adjacent to the double bonds (allylic protons) typically resonate around δ 2.0 ppm. The remaining methylene protons of the long alkyl chain produce a broad signal around δ 1.3 ppm.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure. The sp² hybridized carbons of the terminal double bonds are observed in the downfield region, typically around δ 114 ppm (for the =CH₂) and δ 139 ppm (for the -CH=). The sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C-H and C=C bonds of the terminal alkene functional groups. Key absorptions include:

-

~3079 cm⁻¹: =C-H stretching vibration.

-

~2925 and ~2855 cm⁻¹: -C-H stretching vibrations of the methylene groups.

-

~1641 cm⁻¹: C=C stretching vibration.

-

~991 and ~909 cm⁻¹: =C-H out-of-plane bending (wagging) vibrations, which are characteristic of terminal alkenes.[9]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern is characteristic of long-chain alkanes and alkenes, with a series of peaks corresponding to the loss of alkyl fragments.

Reactivity and Synthetic Applications

As a non-conjugated diene, this compound undergoes reactions typical of terminal alkenes. The two double bonds can react independently, allowing for mono- or di-functionalization. It is incompatible with strong oxidizing agents.[4]

Epoxidation

The double bonds of this compound can be converted to epoxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[10] The reaction is a syn addition, where the oxygen atom is delivered to the same face of the double bond.[11]

-

Dissolve the terminal alkene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents per double bond) in DCM.

-

Add the m-CPBA solution dropwise to the alkene solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[12][13]

Epoxidation Experimental Workflow

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkenes of this compound into primary alcohols with anti-Markovnikov regioselectivity.[3][14] This means the hydroxyl group adds to the terminal carbon atom.

-

In a dry, nitrogen-flushed flask, dissolve the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add a solution of borane-THF complex (BH₃·THF) (approximately 0.33 to 0.5 equivalents per double bond) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Slowly add water to quench any excess borane, followed by aqueous sodium hydroxide.

-

Carefully add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 50 °C.

-

Stir the mixture at room temperature for several hours or until the reaction is complete.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting alcohol by column chromatography or distillation.[15][16][17]

Hydroboration-Oxidation Reaction

Olefin Metathesis

This compound is a suitable substrate for ring-closing metathesis (RCM), a powerful reaction for the synthesis of cyclic olefins.[18] In the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), this compound can undergo intramolecular metathesis to form cyclododecene and volatile ethylene, which drives the reaction to completion.[19]

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in a degassed solvent such as dichloromethane or toluene.

-

Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclic alkene.[20][21]

Ring-Closing Metathesis of this compound

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its non-conjugated terminal double bonds undergo a variety of transformations common to simple alkenes, including epoxidation, hydroboration-oxidation, and olefin metathesis. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for its application in synthetic organic chemistry and materials science.

References

- 1. This compound | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H22) [pubchemlite.lcsb.uni.lu]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. compoundchem.com [compoundchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5876-87-9 [amp.chemicalbook.com]

- 7. This compound(5876-87-9) 1H NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. This compound [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. leah4sci.com [leah4sci.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 19. Ring Closing Metathesis [organic-chemistry.org]

- 20. peptide.com [peptide.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 1,11-Dodecadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two core synthetic routes for the preparation of 1,11-dodecadiene, a linear diene of interest in various fields of chemical research and development. The methodologies presented are based on established and reliable chemical transformations, offering practical approaches for laboratory-scale synthesis. This document includes detailed experimental protocols, a comparative data table, and logical workflow diagrams to facilitate understanding and implementation.

Core Synthesis Routes

Two primary methods for the synthesis of this compound are detailed herein:

-

Grignard Coupling Reaction: This classic and versatile method involves the coupling of an allyl Grignard reagent with a suitable dihaloalkane. It is a robust and scalable method for forming carbon-carbon bonds.

-

Wurtz-Type Reductive Coupling: This approach utilizes a zinc-promoted reductive dimerization of an appropriate haloalkene to yield the target diene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Route | Starting Materials | Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) |

| Grignard Coupling | Allyl bromide, 1,6-Dibromohexane, Magnesium | Diethyl ether, THF | THF | 50-60°C | ~60% (reported for similar reactions)[1] |

| Wurtz-Type Coupling | 6-Iodo-1-hexene | Zinc, Copper(I) iodide | Aqueous K₂HPO₄ | Room Temperature | 23%[2] |

Experimental Protocols

Grignard Coupling Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of homologous haloalkenes and is expected to provide a reliable route to this compound.[1] The reaction proceeds in two main stages: the preparation of allylmagnesium bromide and the subsequent coupling with 1,6-dibromohexane.

a) Preparation of Allylmagnesium Bromide (THF Complex Solution)

Materials:

-

Magnesium turnings (large excess)

-

Allyl bromide (distilled)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

The flask is charged with a large excess of magnesium turnings and anhydrous diethyl ether.

-

A solution of freshly distilled allyl bromide in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

The ethereal solution of the Grignard reagent is then carefully transferred under an inert atmosphere (e.g., nitrogen or argon) to a two-necked flask.

-

The uncomplexed diethyl ether is removed by distillation with gentle heating.

-

Anhydrous THF is then added to the resulting gray residue to form the THF complex of allylmagnesium bromide, which appears as a fluid gray solution.

b) Coupling Reaction with 1,6-Dibromohexane

Materials:

-

Allylmagnesium bromide (THF solution from step a)

-

1,6-Dibromohexane

-

Pentane

-

Calcium chloride

Procedure:

-

The THF solution of allylmagnesium bromide is heated to 50-60°C with stirring.

-

Pure 1,6-dibromohexane is added to the heated Grignard reagent at a rate that maintains a steady reflux. A 2:1 molar ratio of Grignard reagent to dihalide should be used.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour and then cooled to room temperature.

-

The excess Grignard reagent is cautiously quenched by the slow addition of water while cooling the flask in an ice bath. This should result in the formation of two clear layers.

-

The aqueous layer is extracted three times with pentane.

-

The combined organic phases are dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Wurtz-Type Reductive Coupling Synthesis of this compound

This method provides an alternative route to this compound via the reductive coupling of 6-iodo-1-hexene.[2]

Materials:

-

6-Iodo-1-hexene

-

Zinc dust

-

Copper(I) iodide (CuI)

-

Aqueous potassium hydrogen phosphate (K₂HPO₄) solution

Procedure:

-

In a suitable reaction vessel, 6-iodo-1-hexene is added to an aqueous solution of K₂HPO₄.

-

Zinc dust and a catalytic amount of copper(I) iodide are then added to the stirred mixture.

-

The reaction is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the reaction mixture is extracted with an organic solvent such as diethyl ether or pentane.

-

The combined organic extracts are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

After filtration, the solvent is removed by rotary evaporation.

-

The resulting crude product is purified by column chromatography or distillation to yield this compound.

Visualizations

Grignard Coupling Pathway

Caption: Grignard synthesis of this compound.

Wurtz-Type Coupling Workflow

Caption: Wurtz-type coupling for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound associated with CAS number 5876-87-9 and delves into the broader context of a structurally related class of compounds with significant biological relevance for drug development professionals. While CAS number 5876-87-9 identifies a specific aliphatic hydrocarbon, this guide also addresses the possibility of a misattribution and provides an in-depth analysis of thiazolidin-4-ones, a class of heterocyclic compounds with diverse and well-documented pharmacological activities.

Part 1: Physicochemical Properties of 1,11-Dodecadiene (CAS 5876-87-9)

The compound identified by CAS number 5876-87-9 is this compound.[1][2][3] It is a linear hydrocarbon with two terminal double bonds.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C12H22 | [1][2] |

| Molecular Weight | 166.31 g/mol | [1][4] |

| IUPAC Name | dodeca-1,11-diene | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Odor | Characteristic hydrocarbon odor | [1] |

| Boiling Point | 207 °C | [1] |

| Density | 0.77 g/cm³ at 20 °C | [1] |

| Flash Point | 69 °C | [1] |

| Refractive Index | 1.44 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like hexane and ether | [1] |

| Stability | Stable under normal conditions, but can undergo rapid reactions under light or heat | [1] |

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the physicochemical properties of organic compounds like this compound are standardized and can be found in various chemical and analytical handbooks. A general workflow for the characterization of a liquid sample is outlined below.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,11-Dodecadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 1,11-dodecadiene. It includes a detailed analysis of its vibrational modes, a summary of quantitative data, and the experimental protocol for acquiring the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to this compound

This compound (C₁₂H₂₂) is a long-chain hydrocarbon featuring two terminal double bonds.[1][2][3] Its structure consists of a ten-carbon aliphatic chain flanked by vinyl groups at each end. The presence of these functional groups, along with the long methylene chain, gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the vibrational spectroscopy of this molecule is crucial for quality control, reaction monitoring, and structural elucidation in various chemical and pharmaceutical applications.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The key functional groups are the terminal alkenes (C=C-H) and the long polymethylene chain (-(CH₂)₈-). The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[4][5]

Quantitative Data Summary

The following table summarizes the key absorption bands observed in the infrared spectrum of this compound, along with their corresponding vibrational modes and relative intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3077 | Medium | =C-H stretching (vinyl group)[6] |

| ~2925 | Strong | Asymmetric C-H stretching (CH₂) |

| ~2854 | Strong | Symmetric C-H stretching (CH₂) |

| ~1641 | Medium | C=C stretching (vinyl group)[4] |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~991 | Strong | =C-H out-of-plane bending (wagging) of -CH=CH₂ |

| ~909 | Strong | =C-H out-of-plane bending (wagging) of =CH₂ |

| ~722 | Weak | CH₂ rocking (long chain) |

Data interpreted from the NIST WebBook IR spectrum of this compound.[7]

Experimental Protocol

The following is a representative experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound.

Objective: To acquire a high-quality infrared spectrum of this compound for qualitative and quantitative analysis.

Materials and Instrumentation:

-

Sample of this compound (liquid)

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Alternatively, salt plates (NaCl or KBr) for thin-film analysis

-

Sample dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (ATR Method):

-

Clean the surface of the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

-

Place a small drop of liquid this compound onto the center of the ATR crystal to completely cover the sampling area.

-

If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin-Film Method):

-

Place one or two drops of liquid this compound onto the surface of a clean salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Spectral Acquisition:

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections.

-

Identify and label the significant absorption peaks.

-

-

Cleaning:

-

Remove the sample from the spectrometer.

-

If using an ATR, clean the crystal surface thoroughly with a solvent and lint-free wipes.

-

If using salt plates, disassemble and clean them with a suitable solvent, then store them in a desiccator to prevent fogging.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the infrared spectrum of this compound.

Caption: Workflow for IR analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

Mass Spectrometry of 1,11-Dodecadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1,11-dodecadiene, a long-chain diene of interest in various research fields. This document details the expected fragmentation patterns under electron ionization, presents quantitative data in a clear tabular format, and outlines a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization (EI), this compound (C₁₂H₂₂, molecular weight: 166.3031 g/mol ) undergoes fragmentation, producing a characteristic mass spectrum. The molecule is a long-chain hydrocarbon with two terminal double bonds, which influences its fragmentation behavior. The fragmentation of long-chain alkanes and alkenes is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). The presence of double bonds can influence the stability of certain fragments, leading to more prominent peaks at specific m/z values.

The mass spectrum of this compound is characterized by a series of hydrocarbon fragments, with the most abundant peaks typically corresponding to smaller, stable carbocations. The molecular ion peak (M⁺) at m/z 166 is expected to be of low intensity due to the facile fragmentation of the long alkyl chain.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is dominated by a few key fragments. The relative intensities of these fragments are crucial for identification and structural elucidation. The table below summarizes the major observed peaks and their relative intensities based on data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment | Relative Intensity (%) |

| 41 | [C₃H₅]⁺ | 100 |

| 55 | [C₄H₇]⁺ | 85 |

| 67 | [C₅H₇]⁺ | 60 |

| 81 | [C₆H₉]⁺ | 40 |

| 95 | [C₇H₁₁]⁺ | 20 |

| 109 | [C₈H₁₃]⁺ | 10 |

| 123 | [C₉H₁₅]⁺ | 5 |

| 137 | [C₁₀H₁₇]⁺ | <5 |

| 166 | [C₁₂H₂₂]⁺ (M⁺) | <1 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a typical experimental protocol for the analysis of this compound using GC-MS. This protocol is based on general procedures for the analysis of volatile and semi-volatile hydrocarbons and should be optimized for specific instrumentation and analytical goals.[2][3]

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 1 mL of a volatile organic solvent such as hexane or dichloromethane to prepare a 10 mg/mL stock solution.

-

Prepare a working standard of 10 µg/mL by diluting the stock solution.

-

Samples should be free of particulate matter. If necessary, centrifuge or filter the sample before injection.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5977 or equivalent quadrupole mass spectrometer.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

3. Data Acquisition and Analysis:

-

Acquire the data using the instrument's data acquisition software.

-

Identify the peak corresponding to this compound based on its retention time.

-

Obtain the mass spectrum of the peak and compare it to a reference spectrum from a library (e.g., NIST).

-

Integrate the peaks of interest to determine their relative abundances.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of cleavage events along the hydrocarbon chain. The initial ionization event removes an electron to form the molecular ion, which then undergoes fragmentation to produce smaller, more stable carbocations.

Caption: Proposed electron ionization fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more specific applications, further optimization of the experimental protocol and detailed analysis of the fragmentation mechanisms may be required.

References

An In-depth Technical Guide on the Thermodynamic Data for 1,11-Dodecadiene

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,11-dodecadiene (C₁₂H₂₂). Due to the limited availability of direct experimental thermodynamic data for this specific long-chain diene in publicly accessible literature, this document focuses on the established experimental and computational methodologies for determining such properties. It serves as a foundational resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the thermodynamic characteristics of similar molecules. This guide details the principles and protocols for key experimental techniques, including combustion calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity and entropy. Additionally, it briefly discusses computational approaches that can provide reliable estimations of these thermodynamic parameters. The guide also includes a generalized workflow for the experimental determination of thermodynamic properties, visualized using the DOT language.

Introduction

This compound is a long-chain, non-conjugated diene with the molecular formula C₁₂H₂₂.[1] Its linear structure with terminal double bonds makes it a molecule of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), is crucial for process design, reaction optimization, and safety assessments in its applications.

Thermodynamic Data

A comprehensive search of publicly available scientific databases did not yield specific experimental values for the standard enthalpy of formation, standard molar entropy, or heat capacity of this compound. However, general trends for long-chain alkenes suggest that these values increase with chain length. For reference, the molecular weight of this compound is 166.30 g/mol .[1]

In the absence of direct experimental data, this guide focuses on the methodologies to obtain these values.

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for a compound like this compound would typically involve a combination of calorimetric techniques.

Determination of the Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most commonly determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[2][3]

Principle: The compound is completely combusted in a constant-volume vessel (the "bomb") in the presence of excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated, and from this, the enthalpy of formation can be determined using Hess's Law.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Methodology:

-

Sample Preparation: A precise mass of liquid this compound is weighed into a crucible. A fuse wire of known mass and combustion energy is placed in contact with the sample.

-

Bomb Preparation: The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (a dewar). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

-

Combustion: The system is allowed to come to thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

-

Calculation:

-

The heat released by the combustion (q_total) is calculated using the total heat capacity of the calorimeter (C_calorimeter) and the measured temperature change (ΔT). C_calorimeter is determined in a separate experiment by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The change in internal energy of combustion (ΔUc) is calculated from q_total after accounting for the heat released by the combustion of the fuse wire.

-

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the relationship ΔH = ΔU + ΔngRT, where Δng is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Heat Capacity (Cp) and Standard Molar Entropy (S°) via Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique used to measure the heat capacity of a substance as a function of temperature.[4][5][6] From these measurements, the standard molar entropy can be calculated.

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings). The heat capacity is the ratio of the heat supplied to the temperature change.

Experimental Workflow:

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

Detailed Methodology:

-

Sample Preparation: A known mass of this compound is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The sample container is placed inside an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample container at all times, preventing heat loss.

-

Measurement:

-

The sample is cooled to a very low temperature, often close to absolute zero.

-

A measured amount of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature.

-

The temperature of the sample is monitored until it reaches a new equilibrium. The temperature rise (ΔT) is recorded.

-

This process of adding a heat pulse and measuring the temperature rise is repeated in small increments to cover the desired temperature range.

-

-

Calculation:

-

The heat capacity (Cp) at each temperature is calculated by dividing the amount of heat supplied by the measured temperature increase.

-

The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the plot of Cp/T versus T from 0 K to the desired temperature, in accordance with the third law of thermodynamics.

-

Computational Approaches

In the absence of experimental data, computational chemistry provides powerful tools to estimate the thermodynamic properties of molecules like this compound.

-

Ab Initio Calculations: These methods solve the electronic Schrödinger equation to determine the energy of the molecule.[7] By performing these calculations, it is possible to obtain highly accurate values for the enthalpy of formation and other thermodynamic properties. The accuracy of these calculations is dependent on the level of theory and the basis set used.[7]

-

Group Contribution Methods: These are semi-empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. The Benson group-additivity method is a widely used example. While generally less accurate than high-level ab initio calculations, they are computationally much less expensive and can provide good estimates, especially for series of related compounds.

Conclusion

While specific, experimentally determined thermodynamic data for this compound are not readily found in public literature, established methodologies exist for their precise measurement and reliable estimation. Combustion calorimetry and adiabatic calorimetry are the primary experimental techniques for determining the enthalpy of formation, heat capacity, and entropy. In parallel, computational methods such as ab initio calculations and group contribution methods offer viable alternatives for obtaining accurate estimates of these crucial thermodynamic properties. This guide provides the foundational knowledge of these techniques for researchers and professionals who require such data for their work in chemical synthesis, process development, and drug discovery.

References

- 1. This compound | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 6. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ascendancy of Precision: A Technical Guide to the Historical Development of Acyclic Diene Metathesis (ADMET) Polymerization

For Researchers, Scientists, and Drug Development Professionals

Acyclic Diene Metathesis (ADMET) polymerization has evolved from a chemical curiosity into a cornerstone of modern polymer synthesis, enabling the creation of precisely defined macromolecular structures unattainable through conventional methods. This versatile step-growth polycondensation, driven by the liberation of ethylene, offers unparalleled control over polymer architecture, functional group placement, and material properties. This technical guide traces the historical trajectory of ADMET, from its conceptual origins and the development of enabling catalysts to its current status as a sophisticated tool for materials science and biomedical applications.

The Genesis of an Idea: From "Black Box" to Mechanistic Insight (1950s-1980s)

The story of ADMET is inextricably linked to the broader development of olefin metathesis. Early observations in the 1950s and 1960s by industrial chemists at DuPont and Phillips Petroleum revealed the disproportionation of alkenes, but the catalysts—ill-defined, multi-component systems based on metals like tungsten and molybdenum—were treated as "black boxes." A pivotal breakthrough occurred in the early 1970s when Yves Chauvin proposed the now-accepted mechanism involving metal-carbene intermediates and metallacyclobutane transition states. This crucial mechanistic insight laid the theoretical groundwork for the rational design of well-defined, single-site catalysts that would ultimately make ADMET polymerization a reality.

The next major leap forward came in the 1980s with the work of Richard R. Schrock, who developed the first truly well-defined, high-oxidation-state molybdenum and tungsten alkylidene complexes. These "Schrock catalysts" were highly active for olefin metathesis, but their extreme sensitivity to air, moisture, and many functional groups limited their synthetic utility.

Wagener's Breakthrough: The First ADMET Polymerizations (1991)

The deliberate application of olefin metathesis to create polymers from α,ω-dienes was pioneered by Kenneth B. Wagener. In a landmark 1991 publication, Wagener's group demonstrated the first successful ADMET polymerizations.[1][2] Using a Schrock-type tungsten catalyst, they polymerized 1,5-hexadiene and 1,9-decadiene to produce 1,4-polybutadiene and poly(octenylene), respectively.[1] This work established the core principles of ADMET: a step-growth condensation polymerization driven to completion by the removal of a volatile small molecule byproduct, ethylene, under vacuum.[1][3][4][5]

Table 1: Polymer Properties from Wagener's Seminal 1991 ADMET Report

| Monomer | Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Trans Content |

|---|---|---|---|---|---|

| 1,5-Hexadiene | 1,4-Polybutadiene | 14,000 | 28,000 | 2.0 | >70% |

| 1,9-Decadiene | Poly(octenylene) | 57,000 | 108,000 | 1.9 | >90% |

Data synthesized from Wagener, K.B.; Boncella, J.M.; Nel, J.G. Macromolecules 1991, 24 (10), 2649–2657.[1][2]

The Ruthenium Revolution: Catalysts for the Modern Era (1990s-Present)

While Schrock's catalysts were pivotal in demonstrating the feasibility of ADMET, their functional group intolerance was a significant barrier. The field was revolutionized by the development of well-defined ruthenium-based catalysts by Robert H. Grubbs.

First-Generation Grubbs Catalysts (G1)

Introduced in the early-to-mid 1990s, the first-generation Grubbs catalysts (e.g., RuCl₂(PCy₃)₂(CHPh)) offered a transformative advantage: remarkable tolerance to a wide array of polar functional groups (esters, ethers, amides, etc.) and significantly improved stability to air and moisture.[6] This breakthrough unlocked the potential of ADMET for creating complex, functional polymers that were previously inaccessible.

Second and Third-Generation Catalysts (G2, G3, and Hoveyda-Grubbs)

In 1999, a second generation of Grubbs catalysts emerged, which replaced one of the phosphine ligands with an N-heterocyclic carbene (NHC).[6] These G2 catalysts exhibited dramatically higher activity, allowing for lower catalyst loadings and the polymerization of more sterically hindered or electronically deactivated monomers.[7] However, this increased activity sometimes led to undesirable side reactions like olefin isomerization, particularly at elevated temperatures.[7] Subsequent developments, including third-generation catalysts and the Hoveyda-Grubbs catalysts (which feature a chelating isopropoxystyrene ether ligand), have offered further improvements in initiation rates, stability, and catalyst recovery.[6]

Table 2: Comparative Performance of Key Metathesis Catalysts in ADMET

| Catalyst Type | Common Name(s) | Key Features | Typical Mn ( g/mol ) | PDI | Functional Group Tolerance |

|---|---|---|---|---|---|

| Molybdenum-Alkylidene | Schrock Catalyst | Very high activity, sensitive to air/moisture | 10,000 - 100,000+ | ~2.0 | Low |

| Ruthenium-Phosphine | Grubbs 1st Gen (G1) | Good stability, moderate activity | 10,000 - 50,000 | < 2.0 | High |

| Ruthenium-NHC | Grubbs 2nd Gen (G2) | Very high activity, broad scope | 20,000 - 100,000+ | < 2.0 | Very High |

| Ruthenium-Chelating | Hoveyda-Grubbs 2nd Gen (HG2) | High stability, high activity | 20,000 - 100,000+ | < 2.0 | Very High |

Values are representative and highly dependent on monomer, purity, and reaction conditions.[6][8][9][10]

Experimental Protocols

Successful ADMET polymerization hinges on meticulous experimental technique, primarily focused on monomer purity and the efficient removal of the ethylene byproduct.

General Experimental Workflow

Protocol 1: ADMET Polymerization of 1,9-Decadiene with Grubbs First-Generation Catalyst (G1)

This protocol is representative of early functional-group-tolerant ADMET polymerizations.

Materials:

-

1,9-Decadiene (≥98%)

-

Grubbs Catalyst®, 1st Generation (G1)

-

Anhydrous, degassed toluene (optional, for bulk polymerization)

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Schlenk flask with stir bar, Schlenk line, high-vacuum pump (<50 mTorr)

Methodology:

-

Monomer Purification: Purify 1,9-decadiene by stirring over CaH₂ overnight, followed by vacuum distillation. The purified monomer should be stored under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: In a glovebox, weigh G1 catalyst into a clean, oven-dried Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is 500:1. Remove the flask from the glovebox and connect it to a Schlenk line.

-

Monomer Addition: Degas the purified 1,9-decadiene via three freeze-pump-thaw cycles. Using a cannula or gas-tight syringe, transfer the desired amount of monomer to the Schlenk flask containing the catalyst.

-

Polymerization: With vigorous stirring, place the flask under dynamic high vacuum. Heat the reaction mixture to 50-60 °C. The viscosity of the mixture will increase significantly over time as ethylene is evolved and the polymer forms. The reaction is typically run for 24-48 hours to achieve high molecular weight.

-

Quenching and Isolation: Cool the reaction to room temperature and break the vacuum with inert gas. Add a few drops of ethyl vinyl ether to quench the catalyst. Dissolve the viscous polymer in a minimal amount of toluene or dichloromethane and precipitate it by pouring the solution into a large volume of stirring methanol.

-

Drying: Collect the white, rubbery polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: ADMET Polymerization of a Functionalized Diester Monomer with Hoveyda-Grubbs Second-Generation Catalyst (HG2)

This protocol illustrates a modern approach for synthesizing a functionalized polyester.

Materials:

-

Bis(10-undecenoate) diester monomer (purified by column chromatography)

-

Hoveyda-Grubbs Catalyst®, 2nd Generation (HG2)

-

Anhydrous, degassed dichloromethane (solvent)

-

Ethyl vinyl ether

-

Methanol

-

Schlenk flask, Schlenk line, high-vacuum pump

Methodology:

-

Monomer Purification: Ensure the diester monomer is of high purity (>99%), as determined by NMR and GC-MS. Traces of monofunctional impurities will act as chain stoppers and limit molecular weight.

-

Reaction Setup: In a glovebox, add HG2 catalyst to an oven-dried Schlenk flask. A typical [M]/[C] ratio is 250:1 to 500:1.

-

Monomer Addition: Dissolve the purified monomer in a minimal amount of anhydrous, degassed dichloromethane (to create a ~1 M solution) and transfer it via cannula to the flask containing the catalyst.

-

Polymerization: Immediately place the flask under dynamic high vacuum while stirring vigorously at room temperature (or slightly elevated, e.g., 40 °C). The removal of ethylene is critical. The reaction progress can be monitored by the increase in viscosity. Continue the polymerization for 12-24 hours.

-

Quenching and Isolation: Quench the reaction by adding ethyl vinyl ether. Dilute with additional dichloromethane if necessary to reduce viscosity.

-

Purification: Precipitate the polyester by adding the reaction solution dropwise into cold methanol. The polymer can be further purified by re-dissolving and re-precipitating.

-

Drying: Collect the resulting polymer by filtration and dry thoroughly under vacuum.

Conclusion and Future Outlook

The historical development of ADMET polymerization is a testament to the power of fundamental mechanistic understanding and rational catalyst design. From its initial demonstration by Wagener using sensitive Schrock-type catalysts to the robust, functional-group-tolerant chemistry enabled by generations of Grubbs catalysts, ADMET has become an indispensable tool. It provides access to a vast landscape of precision polymers, including perfectly linear polyolefins, sequence-controlled copolymers, and complex functional materials.[11][12][13] Current and future research continues to push the boundaries, focusing on areas such as stereocontrolled ADMET, the polymerization of monomers from renewable feedstocks, and the synthesis of materials for advanced biomedical applications, ensuring that the story of ADMET is far from over.[4][8][14]

References

- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Olefin Metathesis Polymerization: Acyclic Diene Metathesis (ADMET) [jove.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) of 1,11-Dodecadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,11-dodecadiene. This process yields unsaturated polyolefins with potential applications in drug delivery and materials science, owing to their chemical inertness, biocompatibility, and tunable properties.

Introduction to ADMET Polymerization

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a volatile small molecule byproduct, typically ethylene.[1] The reaction is driven to completion by the removal of this volatile byproduct under vacuum.[2][3] The choice of catalyst, typically a Grubbs- or Hoveyda-Grubbs-type ruthenium complex, is crucial as it dictates the reaction kinetics, polymer molecular weight, polydispersity, and stereochemistry of the resulting double bonds.[3][4]

The resulting poly(this compound) is a member of the polyolefin family, a class of polymers recognized for their stability, inertness, and biocompatibility, making them attractive candidates for various drug delivery applications.[5] These polymers can be tailored to achieve specific drug release profiles and offer excellent stability for drug formulations.[5]

Key Reaction Parameters and Considerations

Successful ADMET polymerization of this compound hinges on several critical experimental factors:

-

Monomer Purity: The this compound monomer must be of high purity, as impurities can poison the catalyst and terminate the polymerization. Purification via passage through activated alumina and degassing is recommended.[3]

-

Catalyst Selection: The choice of Grubbs catalyst generation (First, Second, or Third) or Hoveyda-Grubbs catalysts will influence the reaction's speed, efficiency, and the properties of the final polymer.[3] Second-generation catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 are often favored for their high activity.[3]

-

Reaction Conditions: The reaction is typically carried out under a high vacuum (<50 mTorr) to effectively remove the ethylene byproduct and drive the polymerization forward.[3] The reaction temperature is another critical parameter that can affect the reaction rate and the stereoselectivity (cis/trans ratio) of the polymer backbone.[4][6]

-

Solvent: While ADMET can be performed in bulk (neat), the use of a high-boiling, anhydrous, and degassed solvent like toluene or chlorobenzene can be beneficial, especially for managing the viscosity of the polymer solution.[3]

Experimental Protocols

Materials and Equipment

-

This compound (high purity)

-

Grubbs or Hoveyda-Grubbs catalyst (e.g., G1, G2, HG2)

-

Anhydrous, degassed toluene or chlorobenzene (optional)

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Schlenk flask and vacuum line

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware (syringes, cannulas, etc.)

-

Glovebox or Schlenk line for catalyst handling

General Protocol for ADMET of this compound

-

Monomer and Solvent Preparation:

-

Purify this compound by passing it through a column of activated alumina.

-

Thoroughly degas the purified monomer by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

-

If using a solvent, ensure it is anhydrous and thoroughly degassed.

-

-

Reaction Setup:

-

Inside a glovebox or under a positive pressure of inert gas, add the desired amount of the selected Grubbs catalyst to a dry Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[3]

-

Add the purified and degassed this compound to the Schlenk flask via syringe or cannula. If using a solvent, add it at this stage.

-

-

Polymerization:

-

Connect the Schlenk flask to a high vacuum line.

-

With vigorous stirring, apply a dynamic vacuum (typically below 50 mTorr) to the reaction mixture.

-

Heat the reaction to the desired temperature, typically between 50-80 °C.[3] The progress of the polymerization can be visually monitored by the increase in the viscosity of the reaction mixture.

-

-

Termination and Polymer Isolation:

-

After the desired reaction time (typically several hours to overnight), cool the reaction mixture to room temperature.

-

Break the vacuum with an inert gas.

-

Quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.

-

Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of rapidly stirring methanol.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Drying:

-

Wash the filtered polymer with fresh methanol to remove any residual catalyst and unreacted monomer.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes using different Grubbs catalysts. The data for this compound is expected to be within these ranges.

Table 1: Performance of Common Grubbs Catalysts in ADMET Polymerization [3]

| Catalyst Generation | Common Name | Key Features | Monomer Conversion | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| First Generation | Grubbs Catalyst®, 1st Generation (G1) | Good functional group tolerance, lower activity. | Moderate to High | Generally lower than G2/HG2 | Variable |

| Second Generation | Grubbs Catalyst®, 2nd Generation (G2) | High activity, broad substrate scope. | High | Can achieve high Mn | Typically < 2.0 |

| Hoveyda-Grubbs | Hoveyda-Grubbs Catalyst®, 2nd Generation (HG2) | High stability and activity. | High | Can achieve high Mn | Typically < 2.0 |

Table 2: Influence of Reaction Temperature on Polymer Properties in cis-Selective ADMET [4][6] (Data for a model α,ω-diene, trends are applicable)

| Entry | Catalyst | Temperature (°C) | Time (h) | cis Content (%) | Mn ( kg/mol ) | PDI (Đ) |

| 1 | Ru-1 | 80 | 16 | 14 | 13.1 | 2.61 |

| 2 | Ru-3a | 80 | 16 | 18 | - | - |

| 3 | Ru-3 | 50 | 16 | ~30 | 12.6 | - |

| 4 | Ru-3 | 23 | 16 | >99 | 13.5 | 1.88 |

Mandatory Visualizations

References

- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 2. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Poly(dodecadiene) via ADMET

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of poly(dodecadiene) through Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth polymerization technique that utilizes olefin metathesis to produce unsaturated polymers. This method offers excellent control over polymer structure and is tolerant to a variety of functional groups. These application notes include detailed experimental protocols, data presentation in tabular format for clarity, and diagrams to illustrate the key processes. The resulting unsaturated polymer can be subsequently hydrogenated to yield a polyethylene-like material with precise microstructural control.

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful tool for the synthesis of unsaturated polymers and, following hydrogenation, precisely structured polyolefins. The polymerization proceeds via a step-growth mechanism, driven by the removal of a small volatile alkene, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer.[1][2] The choice of catalyst is critical and significantly influences the molecular weight, polydispersity, and microstructure of the resulting polymer.[3] Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their high activity and functional group tolerance.[3]

Poly(dodecadiene), synthesized from 1,11-dodecadiene, is an unsaturated polymer that can be readily modified post-polymerization or hydrogenated to form a linear polyethylene-like material. The precise placement of double bonds in the backbone of poly(dodecadiene) allows for further functionalization, making it a versatile platform for the development of novel materials for applications in drug delivery, tissue engineering, and as advanced materials.

ADMET Polymerization of this compound

Reaction Principle

The ADMET polymerization of this compound involves the catalytic conversion of the terminal diene monomer into a linear unsaturated polymer and ethylene gas. The reaction is an equilibrium process, and the continuous removal of ethylene is essential to drive the reaction to completion and achieve high molecular weight polymer.[1]

Catalyst Selection

Several generations of Grubbs and Hoveyda-Grubbs catalysts are effective for ADMET polymerization. The choice of catalyst impacts the reaction kinetics and the properties of the final polymer.

-

Grubbs First Generation (G1): Offers good functional group tolerance but has lower activity compared to later generations.[3]

-

Grubbs Second Generation (G2): Exhibits high activity and a broad substrate scope, leading to higher molecular weight polymers.[3]

-

Hoveyda-Grubbs Second Generation (HG2): Known for its high stability and activity, making it a popular choice for ADMET.[3]

Experimental Protocols

Materials

-

This compound (monomer)

-

Grubbs or Hoveyda-Grubbs catalyst (e.g., G2 or HG2)

-

Anhydrous toluene or chlorobenzene (solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glovebox equipment

Monomer and Solvent Preparation

-

Purify this compound by passing it through a column of activated basic alumina to remove polar impurities.

-

Degas the purified monomer by three freeze-pump-thaw cycles.

-

Dry the solvent over appropriate drying agents (e.g., calcium hydride for toluene) and degas thoroughly.

ADMET Polymerization of this compound

-

In a glovebox or under a stream of inert gas, add the desired amount of catalyst to a Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[3]

-

Add the purified and degassed this compound to the Schlenk flask. If using a solvent, add it at this stage.

-

Connect the flask to a vacuum line and apply a dynamic vacuum (typically <100 mTorr) to facilitate the removal of the ethylene byproduct.[4]

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.[3]

-

Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.

-

After the desired reaction time (typically several hours to days), dissolve the polymer in a minimal amount of an appropriate solvent (e.g., toluene).

-

Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes, which can be considered representative for the polymerization of this compound.

Table 1: Effect of Catalyst and Reaction Time on ADMET Polymerization of Dienes

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |

| G2 | 500:1 | 60 | 24 | 25,000 | 1.8 | >90 |

| HG2 | 500:1 | 60 | 24 | 35,000 | 1.7 | >95 |

| HG2 | 1000:1 | 80 | 48 | 50,000 | 1.9 | >90 |

Data are representative and based on literature for similar α,ω-dienes.[1][3]

Table 2: Characterization of Poly(dodecadiene)

| Technique | Parameter | Typical Value |

| ¹H NMR | Olefinic protons | δ 5.4 ppm |

| Allylic protons | δ 2.0 ppm | |

| Methylene protons | δ 1.3 ppm | |

| GPC | Number-average molecular weight (Mn) | 20,000 - 60,000 g/mol |

| Polydispersity Index (PDI) | 1.6 - 2.2 | |

| DSC | Glass Transition Temperature (Tg) | -60 to -50 °C |

| Melting Temperature (Tm) | Varies with cis/trans content and crystallinity |

Data are representative and based on literature for similar unsaturated polyolefins.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the polymer and to determine the cis/trans ratio of the double bonds.

-

Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Obtain ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: The olefinic protons typically appear around δ 5.4 ppm in the ¹H NMR spectrum. The integration of the signals corresponding to the cis and trans isomers can be used to determine their relative ratio.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (PDI) of the polymer.

-

System: A GPC system equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

-

Mobile Phase: Tetrahydrofuran (THF) or toluene at a flow rate of 1.0 mL/min.

-

Calibration: Use polystyrene standards to calibrate the system.

-

Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL and filter through a 0.45 µm filter before injection.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Method:

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min to erase the thermal history.

-

Cool the sample to a low temperature (e.g., -100 °C) at a cooling rate of 10 °C/min.

-

Heat the sample again to the upper temperature at a heating rate of 10 °C/min. The Tg and Tm are determined from the second heating scan.

-

Visualizations

Caption: ADMET polymerization of this compound.

Caption: Experimental workflow for poly(dodecadiene) synthesis.

Applications

Unsaturated polyolefins like poly(dodecadiene) and their hydrogenated counterparts have a wide range of potential applications:

-

Advanced Materials: The ability to precisely control the microstructure allows for the creation of materials with tailored thermal and mechanical properties.[5]

-

Functional Polymers: The double bonds in the polymer backbone serve as handles for post-polymerization modification, enabling the introduction of various functional groups for applications in coatings, adhesives, and compatibilizers.

-

Biomedical Applications: Functionalized polyolefins can be designed for use in drug delivery systems, scaffolds for tissue engineering, and as biocompatible materials.

-

Model Polymers: These well-defined polymers are excellent models for studying the structure-property relationships of polyolefins.[2]

Conclusion

The synthesis of poly(dodecadiene) via ADMET polymerization offers a versatile and controlled route to produce unsaturated polyolefins. By carefully selecting the catalyst and reaction conditions, the molecular weight and properties of the resulting polymer can be tailored. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals interested in the synthesis and characterization of this promising class of polymers for a variety of applications.

References

- 1. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,11-Dodecadiene as a Crosslinker in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,11-dodecadiene as a versatile crosslinking agent in the synthesis of advanced polymeric materials. The unique properties of this long-chain α,ω-diene, including its flexibility and reactivity, make it a valuable component in creating polymers with tailored characteristics for a range of applications, from specialty materials to potential use in drug delivery systems.

Introduction to this compound in Polymer Chemistry

This compound (C12H22) is a linear hydrocarbon with two terminal double bonds, making it an ideal crosslinking agent in various polymerization reactions.[1] Its long, flexible twelve-carbon chain can impart significant changes to the physical properties of polymers, such as increasing elasticity and altering thermal properties. The terminal double bonds are readily accessible for polymerization, participating in reactions like Acyclic Diene Metathesis (ADMET), copolymerization with other olefins, and thiol-ene click chemistry.[2][3]

The primary polymerization techniques involving this compound as a crosslinker include:

-

Acyclic Diene Metathesis (ADMET) Polymerization: A step-growth condensation polymerization that is driven by the removal of a small volatile molecule, typically ethylene.[2] ADMET is a powerful tool for synthesizing well-defined unsaturated polymers and networks.

-

Coordination Copolymerization: The incorporation of this compound as a comonomer in the polymerization of α-olefins, such as 1-dodecene, allows for the synthesis of ultra-high molecular weight branched polymers.[4][5]

-

Thiol-Ene Radical Addition: A "click" chemistry reaction that involves the rapid and efficient reaction of a thiol with an ene (in this case, the double bonds of this compound) to form a stable thioether linkage.[6] This method is highly efficient and can be initiated by light or heat.

Applications in Research and Development

The use of this compound as a crosslinker can lead to polymers with a range of desirable properties, making them suitable for various advanced applications:

-

High-Performance Materials: Crosslinking with this compound can enhance the mechanical properties of polymers, leading to materials with improved durability and flexibility. For instance, it has been used to modify polydecylmethylsiloxane for the creation of gas separation membranes with altered transport properties.[7]

-

Drug Delivery Vehicles: The formation of crosslinked polymer networks is a cornerstone of developing hydrogels and nanoparticles for controlled drug release. While specific examples with this compound are emerging, its ability to form biocompatible and biodegradable polyesters through ADMET polymerization presents a promising avenue for creating novel drug delivery platforms.[8] The crosslinking density, which can be controlled by the concentration of this compound, can be tuned to modulate drug release kinetics.

Experimental Protocols

Herein, we provide detailed protocols for three key polymerization methods utilizing this compound as a crosslinker.

Protocol 1: Synthesis of Ultra-High Molecular Weight Copolymers via Coordination Polymerization

This protocol is adapted from the work of Takeuchi et al. (2019) for the copolymerization of 1-dodecene and this compound.[4][5][9]

Materials:

-

1-Dodecene (DD)

-

This compound (DDD)

-

n-Hexane (anhydrous)

-

Toluene (anhydrous)

-

Triisobutylaluminum (AliBu3)

-

Tri(n-octyl)aluminum (Al(n-C8H17)3)

-

Cp*TiMe2(O-2,6-iPr2C6H3) (Catalyst 1)

-

[Ph3C][B(C6F5)4] (Borate cocatalyst)

-

Isopropyl alcohol (iPrOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Monomer and Solvent Preparation: In a nitrogen-filled glovebox, add 1-dodecene, this compound, and n-hexane to a round-bottom flask. The monomers should be passed through an alumina column prior to use to remove impurities.

-

Activator Addition: Add the desired amounts of AliBu3 and Al(n-C8H17)3 to the monomer solution.

-

Catalyst Preparation: In a separate vial, prepare a toluene solution of Catalyst 1 and pretreat it with 2.0 equivalents of AliBu3 at -30 °C.

-

Polymerization Initiation: Take the flask containing the monomer solution out of the glovebox and cool it to the desired reaction temperature (e.g., -30 °C) under a nitrogen atmosphere. Add the pre-cooled catalyst solution to the monomer mixture.

-

Start of Polymerization: Initiate the polymerization by adding a toluene solution of the borate cocatalyst.

-

Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture using a syringe.

-

Termination: Quench the polymerization by pouring the aliquots into iPrOH containing a small amount of HCl.

-

Polymer Isolation and Purification: The precipitated polymer is collected, washed with fresh iPrOH, and dried under vacuum.

-

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by NMR for copolymer composition.

Quantitative Data from a Representative Experiment:

| Entry | Monomer Feed (DD/DDD) (mL/mL) | Temperature (°C) | Time (min) | Yield (%) | Mn (x 10^5 g/mol ) | Mw/Mn (PDI) |

| 1 | 30.0 / 0.5 | -30 | 15 | 15.8 | 4.56 | 1.45 |

| 2 | 30.0 / 0.5 | -30 | 30 | 28.9 | 7.98 | 1.50 |

| 3 | 30.0 / 0.5 | -30 | 60 | 45.2 | 11.2 | 1.52 |

Data adapted from Takeuchi et al., Polymers 2020, 12, 3.[9]

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization

This is a general protocol for the ADMET polymerization of α,ω-dienes like this compound.

Materials:

-

This compound

-

Grubbs' Catalyst (e.g., 1st or 2nd generation)

-

Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

-

Catalyst Addition: Add the Grubbs' catalyst to the solution. The catalyst-to-monomer ratio will influence the polymerization rate and final molecular weight.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40-80 °C). Apply a vacuum to the flask to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.[2]

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination: After the desired time, or when the viscosity no longer increases, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer is then collected and dried under vacuum.

-

Characterization: The polymer can be analyzed by NMR to confirm the structure and by GPC to determine the molecular weight and PDI.

Protocol 3: Thiol-Ene "Click" Crosslinking

This protocol describes a general procedure for crosslinking a thiol-containing polymer with this compound.

Materials:

-

Thiol-functionalized polymer

-

This compound

-

Photoinitiator (e.g., DMPA) or Thermal initiator (e.g., AIBN)

-

Solvent (e.g., THF, methanol/water)

-

UV lamp (for photoinitiation)

Procedure:

-

Solution Preparation: Dissolve the thiol-functionalized polymer and this compound in a suitable solvent in a reaction vessel. The stoichiometry of thiol to ene groups can be varied to control the crosslinking density.

-

Initiator Addition: Add the photoinitiator or thermal initiator to the solution.

-

Initiation:

-

Crosslinking: The reaction proceeds rapidly upon initiation, leading to the formation of a crosslinked network, which may manifest as a gel.

-

Purification: The crosslinked material can be purified by washing with a suitable solvent to remove any unreacted monomers and initiator.

-

Characterization: The formation of the crosslinked network can be confirmed by solubility tests (the crosslinked polymer should swell but not dissolve) and spectroscopic methods like FT-IR to observe the disappearance of the thiol and ene peaks. The degree of swelling can provide information about the crosslink density.

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of these processes, the following diagrams illustrate the experimental workflows and reaction mechanisms.

Caption: Workflow for Coordination Copolymerization.